2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-10-3-1-4-11(17)13(10)14(19)18-9-15(6-7-15)12-5-2-8-20-12/h1-5,8H,6-7,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQPCOBKYYGYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the cyclopropyl intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a suitable catalyst.
Introduction of the thiophene group: The thiophene moiety is incorporated via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Formation of the benzamide core: The benzamide core is synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with the cyclopropyl-thiophene intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the amide group can be reduced to the corresponding amine.
Coupling reactions: The compound can be further functionalized through coupling reactions, such as Suzuki-Miyaura or Heck coupling.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.
Scientific Research Applications
2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(cyclopropylmethyl)benzamide: Lacks the thiophene group, which may result in different biological activities.
2-chloro-6-fluoro-N-((1-(thiophen-2-yl)ethyl)methyl)benzamide: Contains an ethyl group instead of a cyclopropyl group, potentially affecting its chemical reactivity and biological properties.
Uniqueness
The presence of both the thiophene and cyclopropyl groups in 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide imparts unique chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Biological Activity
The compound 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of a chloro and a fluoro substituent, along with a thiophene ring, suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves the formation of the benzamide structure followed by the introduction of the thiophenyl and cyclopropyl groups. The specific synthetic routes can vary, but they usually include standard organic reactions such as nucleophilic substitutions and coupling reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HL60 | 8.3 |
| Compound B | HCT116 | 1.3 |
| Compound C | SNU16 | 77.4 |
These results suggest that modifications in the benzamide structure can lead to enhanced potency against specific targets in cancer therapy .
Kinase Inhibition
The compound has been evaluated for its kinase inhibitory activity, particularly against targets involved in cancer proliferation pathways. For example, compounds related to this structure have demonstrated selective inhibition of kinases such as FGFR1 and CDK2:
| Kinase Target | Inhibition IC50 (nM) |
|---|---|
| FGFR1 | 69.1 ± 19.8 |
| CDK2 | 30.2 ± 1.9 |
This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Antiproliferative Effects : A study demonstrated that a related benzamide derivative significantly inhibited cell proliferation in breast cancer models, with an observed IC50 value of 25 nM.
- In Vivo Efficacy : In animal models, compounds with similar structures showed significant tumor regression in xenograft models, indicating their potential for clinical development.
- Mechanistic Studies : Research has elucidated mechanisms of action involving apoptosis induction and cell cycle arrest, further supporting the anticancer potential of these compounds.
Q & A
What are the key considerations for optimizing the synthesis of 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide to maximize yield and purity?
Level: Basic (Synthesis Optimization)
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:
- Temperature and Solvent Selection : Elevated temperatures (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Lower temperatures (40–60°C) in dichloromethane or THF improve selectivity for intermediates .
- Catalysts : Use coupling agents like HATU or EDCI for amide bond formation, with catalytic DMAP to minimize racemization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) are critical for isolating the final compound with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
